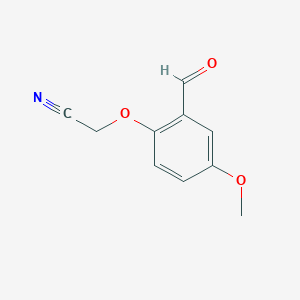

2-(2-Formyl-4-methoxyphenoxy)acetonitrile

Vue d'ensemble

Description

“2-(2-Formyl-4-methoxyphenoxy)acetonitrile” is a chemical compound with the molecular formula C10H9NO3 . It has a molecular weight of 191.19 . The compound is solid in form .

Molecular Structure Analysis

The InChI code for “2-(2-Formyl-4-methoxyphenoxy)acetonitrile” is 1S/C10H9NO3/c1-13-9-2-3-10(14-5-4-11)8(6-9)7-12/h2-3,6-7H,5H2,1H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

The compound is solid in form . It has a melting point of 68 - 69 degrees .Applications De Recherche Scientifique

Antimicrobial and Anti-mycobacterial Agents

Research has shown that derivatives of 2-(2-Formyl-4-methoxyphenoxy)acetonitrile have potential applications as antimicrobial and anti-mycobacterial agents. For instance, phenoxy acetic acid derivatives synthesized from this compound exhibited significant anti-mycobacterial activities against Mycobacterium tuberculosis (Yar, Siddiqui, & Ali, 2006). Additionally, novel 1,3,4-thiadiazole derivatives of this compound were synthesized and demonstrated substantial antimicrobial activities against several microbial strains (Noolvi, Patel, Kamboj, & Cameotra, 2016).

Molecular Interactions and Chirality Studies

Studies have also explored the molecular interactions and chirality aspects of related compounds. For example, 2-amino-4-(thiazolin-2-yl)phenol, a molecule similar in structure, was analyzed for its helix-helix interactions and chirality in crystal lattices (Stefankiewicz, Cian, & Harrowfield, 2011).

Synthesis of Related Compounds

The synthesis of compounds closely related to 2-(2-Formyl-4-methoxyphenoxy)acetonitrile has been a subject of research. For instance, a concise synthesis of 2-(2-hydroxyphenyl)acetonitriles through the reaction of o-quinone methides generated from 2-(1-tosylalkyl)phenols was developed (Wu, Gao, Chen, & Zhou, 2014).

Crystal Structure Analysis

Research on crystal structures of related phenoxyalkanoic acids, such as (2-formyl-6-methoxyphenoxy)acetic acid, revealed insights into molecular conformations and interactions in complexes (O'reilly, Smith, Kennard, & Mak, 1987).

Biochemical Sensor Development

The compound's derivatives have been utilized in developing biochemical sensors. For instance, a study synthesized a selective fluorescence sensor for Zn2+ ions using a derivative of 2-(2-Formyl-4-methoxyphenoxy)acetonitrile (Dey, Roy, Maiti, Mandal, Banerjee, & Roy, 2016).

Safety and Hazards

Propriétés

IUPAC Name |

2-(2-formyl-4-methoxyphenoxy)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-13-9-2-3-10(14-5-4-11)8(6-9)7-12/h2-3,6-7H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXDZWOFWIALGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OCC#N)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2671514.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B2671515.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2671517.png)

![2-Chloro-N-[(2-cyclobutylpyrazol-3-yl)methyl]-N-(thiolan-2-ylmethyl)acetamide](/img/structure/B2671518.png)

![4-[(2-Hydroxyethyl)amino]butanoic acid](/img/structure/B2671524.png)

![2-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2671526.png)

![6-acetyl-2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2671532.png)